molecular formula C21H16ClN3O2S B11217900 (2Z)-6-chloro-2-[(2,3-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-6-chloro-2-[(2,3-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11217900
M. Wt: 409.9 g/mol
InChI Key: KZOCWRNNOFDIPC-UHFFFAOYSA-N
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Description

(2Z)-6-chloro-2-[(2,3-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by its complex structure, which includes a chromene core, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-6-chloro-2-[(2,3-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the thiazole ring and the carboxamide group. Key reagents used in the synthesis include chlorinating agents, thiazole derivatives, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery and development, targeting specific diseases or conditions.

Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-2-[(2,3-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

6-chloro-2-(2,3-dimethylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C21H16ClN3O2S/c1-12-4-3-5-17(13(12)2)24-20-16(19(26)25-21-23-8-9-28-21)11-14-10-15(22)6-7-18(14)27-20/h3-11H,1-2H3,(H,23,25,26)

InChI Key

KZOCWRNNOFDIPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4)C

Origin of Product

United States

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